

4,4-Dimethylimidazolidin-2-one mass spectrometry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4-Dimethylimidazolidin-2-one

Cat. No.: B1604564

[Get Quote](#)

An In-Depth Technical Guide to the Mass Spectrometry of **4,4-Dimethylimidazolidin-2-one**

Introduction

4,4-Dimethylimidazolidin-2-one is a heterocyclic compound with a cyclic urea structure. Its analysis is crucial in various fields, including chemical synthesis and potentially in drug development as a structural motif. Mass spectrometry stands as a primary analytical technique for the structural elucidation and quantification of such molecules. This guide provides a comprehensive overview of the mass spectrometric behavior of **4,4-Dimethylimidazolidin-2-one**, with a focus on its electron ionization (EI) fragmentation pattern. As direct, detailed fragmentation studies on this specific molecule are not widely published, this guide synthesizes information from established fragmentation principles of cyclic ureas and related structures to propose a scientifically grounded fragmentation pathway. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric analysis of this compound.

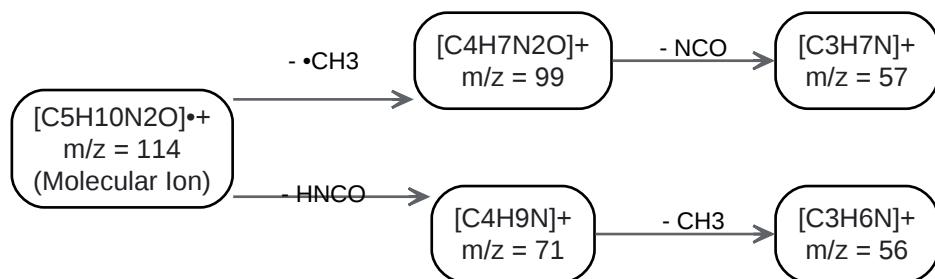
Physicochemical Properties of 4,4-Dimethylimidazolidin-2-one

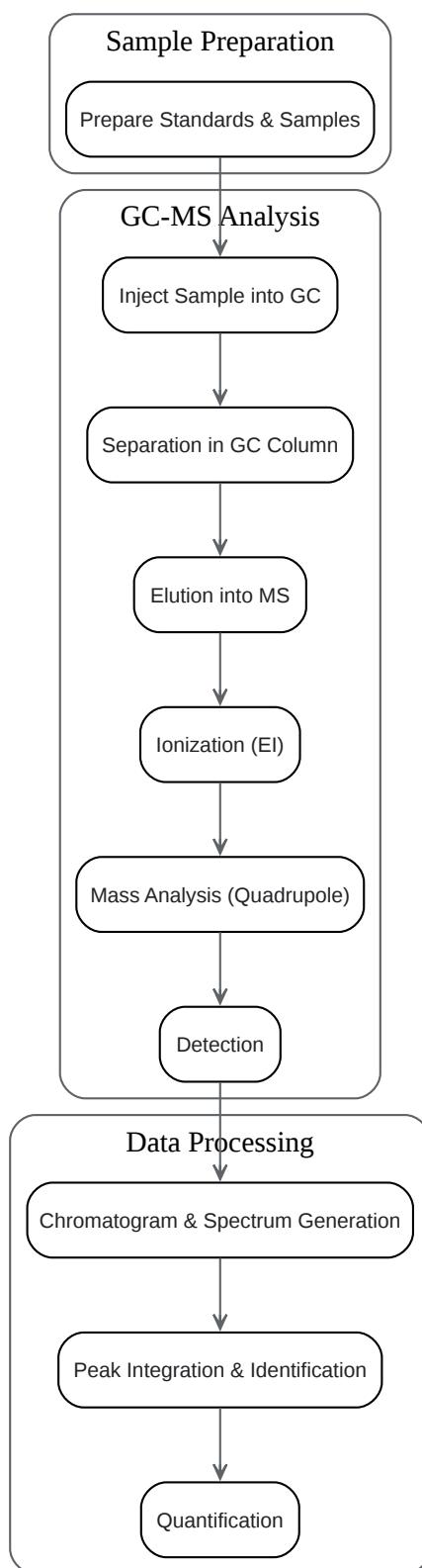
A summary of the key physicochemical properties of **4,4-Dimethylimidazolidin-2-one** is presented in the table below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
Molecular Formula	C5H10N2O	PubChem[1][3]
Molecular Weight	114.15 g/mol	PubChem[1]
IUPAC Name	4,4-dimethylimidazolidin-2-one	PubChem[1]
CAS Number	24572-33-6	ChemicalBook[2]
Monoisotopic Mass	114.079312947 Da	PubChem[1]

Mass Spectrometry Fundamentals for Cyclic Ureas

The mass spectrometric analysis of cyclic ureas like **4,4-Dimethylimidazolidin-2-one** typically involves gas chromatography for separation followed by mass spectrometry for detection and identification (GC-MS). Electron ionization (EI) is a common ionization technique for such compounds.


Electron Ionization (EI): In the EI source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV). This process is energetic enough to knock an electron off the molecule, forming a positively charged ion known as the molecular ion (M^{++}).^[4] The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic fragment ions. The pattern of these fragment ions, known as the mass spectrum, serves as a "fingerprint" for the molecule.


General Fragmentation of Ureas: The fragmentation of ureas is influenced by the presence of the carbonyl group and the nitrogen atoms. Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to a heteroatom) and cleavage with rearrangement.^[5] ^[6] For cyclic ureas, ring-opening and subsequent fragmentation are also prevalent.

Proposed Electron Ionization (EI) Fragmentation Pathway of **4,4-Dimethylimidazolidin-2-one**

The molecular ion of **4,4-Dimethylimidazolidin-2-one** (m/z 114) is expected to undergo a series of characteristic fragmentation reactions. The proposed pathway is based on established principles of mass spectrometry and observations from structurally similar compounds.^[4]^[5]^[7]

The initial fragmentation is likely to be an alpha-cleavage, specifically the loss of a methyl group, which is a highly favorable fragmentation for gem-dimethyl groups. This would result in a stable tertiary carbocation. Subsequent fragmentations could involve the loss of isocyanate moieties or ring cleavage.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4,4-Dimethylimidazolidin-2-one | C5H10N2O | CID 232656 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-DIMETHYL-2-IMIDAZOLIDINONE | 24572-33-6 [chemicalbook.com]
- 3. PubChemLite - 4,4-dimethylimidazolidin-2-one (C5H10N2O) [pubchemlite.lcsb.uni.lu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [4,4-Dimethylimidazolidin-2-one mass spectrometry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1604564#4-4-dimethylimidazolidin-2-one-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com